Amikacin hydrate is a semisynthetic aminoglycoside antibiotic derived from kanamycin. It is particularly effective against a wide range of gram-negative bacteria, including strains resistant to other aminoglycosides such as gentamicin and tobramycin. The drug's efficacy in treating serious gram-negative bacillary infections is well-established, making it a critical component in the management of these infections, especially in immunocompromised patients1.
The synthesis of Amikacin hydrate involves the acylation of the C-1 amino group of the deoxystreptamine moiety of Kanamycin A with the L-(-)-γ-amino-α-hydroxybutyryl side chain. [] This specific modification confers resistance to many aminoglycoside-modifying enzymes, contributing to its enhanced activity against resistant strains.
The mechanism of action of amikacin involves binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis, and leading to bacterial cell death. Its resistance to inactivating enzymes produced by some bacteria gives it an edge over other aminoglycosides. Amikacin's ability to achieve high serum concentrations and its favorable therapeutic index contribute to its effectiveness. However, like other aminoglycosides, it carries a risk of nephrotoxicity and ototoxicity, which are significant considerations in its clinical use1.
Amikacin is the aminoglycoside of choice for treating known or suspected serious gram-negative infections, particularly those resistant to gentamicin or tobramycin. It is often included in empiric antibiotic regimens for suspected sepsis in febrile, leukopenic, immunocompromised hosts due to its enhanced activity against the organisms most frequently encountered in this patient population. High response rates have been reported when amikacin is combined with beta-lactam antibiotics in immunocompromised or granulocytopenic patients. The drug also shows in vitro synergy with acylureidopenicillins and third-generation cephalosporins, making it a preferred choice in complex infections1.
While amikacin is primarily used to combat resistant infections, it has been observed to have side effects such as ototoxicity. The exact mechanism of ear damage is not fully understood, but research on human normal melanocytes (HEMa-LP) has provided insights. Amikacin induces a concentration-dependent loss in melanocyte viability and inhibits melanin biosynthesis. It also affects the cellular antioxidant defense system, including enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These findings suggest that modulation of melanogenesis and the antioxidant status of melanocytes by amikacin may play a role in the mechanisms of its ototoxic effects2.
The impact of amikacin on the antioxidant defense system in melanocytes is significant. The observed changes in the activities of key antioxidant enzymes upon exposure to amikacin indicate that the drug may influence cellular defenses against oxidative stress. This could have implications for understanding how aminoglycosides affect not only melanocytes but potentially other cell types as well2.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6